molecular formula C17H25NO4 B3048048 9-(((Benzyloxy)carbonyl)amino)nonanoic acid CAS No. 154163-39-0

9-(((Benzyloxy)carbonyl)amino)nonanoic acid

Cat. No. B3048048
CAS RN: 154163-39-0
M. Wt: 307.4 g/mol
InChI Key: XGXLFKLBUANDER-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 47 bonds; 22 non-H bonds, 8 multiple bonds, 12 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group . It consists of 25 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .

Scientific Research Applications

Synthesis and Derivatives

9-(((Benzyloxy)carbonyl)amino)nonanoic acid and its derivatives have been explored in various synthetic pathways. For instance, its derivative, (S)-(−)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acid, was synthesized from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid in good overall yield, demonstrating its utility in creating non-proteinogenic amino acids (Adamczyk & Reddy, 2001).

Fluorescence Labeling and Material Characterization

The compound has been implicated in fluorescence labeling methods for the determination of carbonyl groups in cellulosic materials. A novel approach using fluorescence labeling with the marker carbazole-9-carboxylic acid [2-(2-aminooxyethoxy)ethoxy]amide showcased a promising technique for the accurate determination of carbonyls in cellulosics, providing a valuable tool for material characterization (Roehrling et al., 2002).

Enzymatic Biotransformation

The enzymatic production of 9-(nonanoyloxy)nonanoic acid from oleic acid through whole-cell biotransformation involves a series of enzymatic reactions, including the use of hydratase, alcohol dehydrogenase, and Baeyer-Villiger Monooxygenase (BVMO). This process highlights the compound's role in the sustainable production of valuable chemical intermediates from renewable resources (Sudheer et al., 2017).

Biopolyester Production

The compound has also been used in the biosynthesis of 1,9-nonanedioic acid from oleic acid, a process that involves recombinant microorganisms for the production of valuable building blocks for polyesters and polyamides. This application demonstrates the potential of biocatalysis in creating sustainable routes for polymer production (Lee et al., 2019).

properties

IUPAC Name

9-(phenylmethoxycarbonylamino)nonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c19-16(20)12-8-3-1-2-4-9-13-18-17(21)22-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXLFKLBUANDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544211
Record name 9-{[(Benzyloxy)carbonyl]amino}nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154163-39-0
Record name 9-{[(Benzyloxy)carbonyl]amino}nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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